molecular formula C11H8BrClN4O3 B449444 4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Katalognummer: B449444
Molekulargewicht: 359.56g/mol
InChI-Schlüssel: ZXBVZXOKSJLPKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a chloro-nitrophenyl group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Eigenschaften

Molekularformel

C11H8BrClN4O3

Molekulargewicht

359.56g/mol

IUPAC-Name

4-bromo-N-(2-chloro-4-nitrophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H8BrClN4O3/c1-16-5-7(12)10(15-16)11(18)14-9-3-2-6(17(19)20)4-8(9)13/h2-5H,1H3,(H,14,18)

InChI-Schlüssel

ZXBVZXOKSJLPKZ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br

Kanonische SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the chloro-nitrophenyl group: This step involves the coupling of the brominated pyrazole with 2-chloro-4-nitroaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-N-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxamide
  • 4-bromo-N-(2-chloro-4-nitrophenyl)-1-methyl-1H-pyrazole-3-carboxylate
  • 4-bromo-N-(2-chloro-4-nitrophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and chloro-nitrophenyl groups contribute to its reactivity and potential as a pharmacologically active compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.